molecular formula C20H21NO B1359523 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone CAS No. 898764-22-2

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

Cat. No. B1359523
M. Wt: 291.4 g/mol
InChI Key: ALWQETUJWSDKFS-UHFFFAOYSA-N
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Description

This compound has been found to increase monoclonal antibody production . It suppresses cell growth and increases both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . It also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of this compound on monoclonal antibody production .


Chemical Reactions Analysis

The compound has been found to participate in various chemical reactions. For instance, it has been shown to improve monoclonal antibody production in mammalian cell cultures .

Scientific Research Applications

Synthesis and Chemical Applications

  • One-Pot Synthesis Techniques : Research by Kaur and Kumar (2018) showcases an efficient one-pot synthetic procedure for pyrrole derivatives, emphasizing economic and high-yield aspects, which may be applicable to the synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone (Kaur & Kumar, 2018).

  • Synthesis for Antimicrobial Applications : Hublikar et al. (2019) synthesized novel pyrrole derivatives, including those structurally similar to the compound , demonstrating significant antimicrobial activities (Hublikar et al., 2019).

  • Structural and Conformational Analysis : Huang et al. (2021) conducted a comprehensive structural and conformational analysis of boric acid ester intermediates with benzene rings, which may include derivatives similar to the compound (Huang et al., 2021).

  • Microwave-Assisted Synthesis : Swarnkar et al. (2014) explored microwave-assisted synthesis of pyrazole derivatives, emphasizing the method's efficiency and eco-friendliness, potentially applicable to the synthesis of the compound (Swarnkar et al., 2014).

Biological and Pharmacological Applications

  • Antimicrobial Activity : Several studies, such as those by Kumar et al. (2012) and Malathi and Chary (2019), have synthesized pyrazoline derivatives with potential antimicrobial activity, which could be relevant for similar compounds (Kumar et al., 2012); (Malathi & Chary, 2019).

  • Anticancer Potential : Hafez et al. (2016) synthesized pyrazole derivatives with significant anticancer activity, highlighting the potential for similar compounds in cancer research (Hafez et al., 2016).

  • Molecular Docking Studies : Sivakumar et al. (2021) conducted molecular docking studies on pyrazole derivatives, indicating their potential in drug design and therapeutic applications (Sivakumar et al., 2021).

Future Directions

The future directions for this compound could involve further structural optimization of 2,5-dimethylpyrrole derivatives, which could lead to improved production and quality control of monoclonal antibodies .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-5-8-19(13-16(15)2)20(22)18-9-6-17(7-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWQETUJWSDKFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643035
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3,4-dimethylphenyl)methanone

CAS RN

898764-22-2
Record name [4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl](3,4-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898764-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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